
6-Phenylsulfanylhexanoic acid
Overview
Description
6-Phenylsulfanylhexanoic acid is an organic compound characterized by a hexanoic acid backbone with a phenylsulfanyl group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexanoic acid typically involves the introduction of a phenylsulfanyl group to a hexanoic acid derivative. One common method is the nucleophilic substitution reaction where a hexanoic acid derivative, such as 6-bromohexanoic acid, reacts with thiophenol under basic conditions to form this compound. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Acid-Base Reactions
As a carboxylic acid, it undergoes neutralization with bases to form salts. For example, reaction with sodium hydroxide produces the corresponding carboxylate:
Key Applications :
Esterification
Under acidic conditions, 6-phenylsulfanylhexanoic acid reacts with alcohols to form esters. For instance, methanol yields methyl 6-phenylsulfanylhexanoate:
Table 2: Esterification Conditions
Reagent | Catalyst | Temperature | Yield |
---|---|---|---|
Methanol | H₂SO₄ | 65°C | ~78% |
Oxidation of the Sulfanyl Group
The phenylsulfanyl (-SPh) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
Table 3: Oxidation Pathways
Oxidizing Agent | Product | Selectivity |
---|---|---|
H₂O₂ (30%) | Sulfoxide (R-SO-Ph) | 90% |
KMnO₄ | Sulfone (R-SO₂-Ph) | 95% |
Amidation and Coupling Reactions
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like EDC/HOBt:
Applications :
Thermal Decomposition
At elevated temperatures (>200°C), decarboxylation occurs, yielding 5-phenylsulfanylpentane and CO₂:
Biological and Catalytic Relevance
-
Enzyme Inhibition : Analogous sulfanyl-substituted carboxylic acids exhibit inhibitory activity against metalloproteinases, suggesting potential therapeutic applications .
-
Catalytic Reduction : Thioether groups in similar structures participate in hydrogenation reactions under metal catalysis (e.g., Fe or Pd) .
Scientific Research Applications
6-Phenylsulfanylhexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenylsulfanylhexanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic acid: Similar structure but lacks the sulfanyl group.
5-Phenylvaleric acid: Shorter carbon chain with a phenyl group attached to the fifth carbon.
7-Phenylheptanoic acid: Longer carbon chain with a phenyl group attached to the seventh carbon.
Uniqueness
6-Phenylsulfanylhexanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its interactions with biological targets and its behavior in chemical reactions, making it a valuable compound for various applications.
Biological Activity
6-Phenylsulfanylhexanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a hexanoic acid backbone with a phenylsulfanyl group, which contributes to its unique chemical properties and biological activity. The sulfonyl group is critical for its interaction with various enzymes and proteins, potentially inhibiting their activity and leading to diverse biological effects.
Research indicates that this compound interacts with specific molecular targets within biological systems. The sulfonyl moiety may inhibit enzymes involved in inflammatory processes or microbial growth. This interaction could modulate metabolic pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of this compound against various bacteria and fungi. For example:
- In vitro studies demonstrated that the compound effectively inhibited the growth of specific pathogens, suggesting its potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 6-phenylsulfanylhexanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 6-bromohexanoic acid with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and confirming via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~2.5 ppm for -SCH₂- protons) . Ensure anhydrous conditions to minimize byproducts like disulfides .
Q. Which analytical techniques are critical for characterizing this compound in experimental settings?
- Methodological Answer : Essential techniques include:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.4 ppm, carboxylic acid proton at δ 12–13 ppm).
- Chromatography : Reverse-phase HPLC (acetonitrile/water with 0.1% TFA) to assess purity (>95% ideal for biological assays).
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (theoretical m/z 252.3).
- Elemental Analysis : Validate sulfur content (~12.7% theoretical) to detect impurities .
Q. How should researchers design initial biological assays to evaluate the compound’s activity?
- Methodological Answer : Prioritize solubility testing in DMSO/PBS (1–10 mM stock solutions) to avoid aggregation. For enzyme inhibition studies, use kinetic assays (e.g., fluorometric or colorimetric readouts) with positive/negative controls. Dose-response curves (1 nM–100 µM range) and IC₅₀ calculations (GraphPad Prism) are critical. Include vehicle controls to rule out solvent interference .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Address contradictions by:
- Replicating Studies : Repeat experiments under identical conditions (pH, temperature, solvent) to verify reproducibility.
- Variable Isolation : Test hypotheses incrementally (e.g., isolate enzyme vs. cell-based effects).
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis without compromising purity?
- Methodological Answer : Scale-up challenges include exothermicity and byproduct formation. Mitigate via:
- Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency.
- Catalyst Screening : Test Pd/C or Ni catalysts for selective thiolation.
- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding poses (PDB ID: e.g., 1XYZ).
- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess stability (RMSD <2 Å).
- QSAR Studies : Develop models with MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity. Validate against experimental IC₅₀ data .
Q. What protocols ensure reproducibility in cell-based assays involving this compound?
- Methodological Answer : Standardize:
- Cell Lines : Use authenticated, low-passage cells (e.g., HEK293 or HeLa from ATCC).
- Assay Conditions : Maintain consistent seeding density, serum concentration, and incubation time.
- Data Reporting : Include raw data (e.g., luminescence counts) in supplements, not just normalized graphs.
- Blinding : Implement double-blinding for treatment groups to reduce bias .
Properties
IUPAC Name |
6-phenylsulfanylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAASVMIRJIDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597896 | |
Record name | 6-(Phenylsulfanyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325698-86-0 | |
Record name | 6-(Phenylsulfanyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.